molecular formula C28H31ClN4 B12214780 7-(4-Benzylpiperidin-1-yl)-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine

7-(4-Benzylpiperidin-1-yl)-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B12214780
M. Wt: 459.0 g/mol
InChI Key: PSRCIQUZDOYFMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-Benzylpiperidin-1-yl)-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine is a synthetically designed small molecule with a molecular formula of C29H34ClN5 and a molecular weight of 488.06 g/mol. This compound is of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase-targeted therapies. Its core structure is based on the pyrazolo[1,5-a]pyrimidine scaffold, a privileged chemotype known for its ability to modulate various enzyme families. The specific substitution pattern, featuring a 5-tert-butyl group and a 3-(4-chlorophenyl) ring, is characteristic of compounds investigated for their biological activity. The primary research application of this compound is its role as a key chemical intermediate or potential Bruton's tyrosine kinase (BTK) modulator. Substituted pyrazolo[1,5-a]pyrimidine derivatives have been identified in patent literature as active agents for modulating BTK, a critical enzyme in B-cell receptor signaling pathways . This makes such compounds highly valuable for researching novel treatments for autoimmune disorders, hematologic cancers, and other inflammatory conditions. The 4-benzylpiperidin-1-yl moiety at the 7-position is a critical structural feature that enhances the molecule's drug-like properties and contributes to its interaction with the biological target. The benzylpiperidine fragment is a metabolically stable privileged structure in medicinal chemistry, often serving as a bioisostere for piperazine rings and facilitating optimal orientation within enzyme binding pockets . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers can leverage this compound as a building block for synthesizing more complex derivatives, as a reference standard in analytical studies, or as a pharmacological probe for investigating B-cell signaling pathways and other cellular processes mediated by kinase activity.

Properties

Molecular Formula

C28H31ClN4

Molecular Weight

459.0 g/mol

IUPAC Name

7-(4-benzylpiperidin-1-yl)-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C28H31ClN4/c1-28(2,3)25-18-26(32-15-13-21(14-16-32)17-20-7-5-4-6-8-20)33-27(31-25)24(19-30-33)22-9-11-23(29)12-10-22/h4-12,18-19,21H,13-17H2,1-3H3

InChI Key

PSRCIQUZDOYFMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCC(CC3)CC4=CC=CC=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Core Pyrazolo[1,5-a]Pyrimidine Scaffold Synthesis

The pyrazolo[1,5-a]pyrimidine core is typically synthesized via cyclocondensation of 5-aminopyrazoles with 1,3-diketones or β-ketoesters. For this target compound, 3-(4-chlorophenyl)-5-aminopyrazole serves as the foundational precursor. Reaction with diethyl malonate under basic conditions (e.g., sodium ethoxide) yields 5,7-dihydroxypyrazolo[1,5-a]pyrimidine, which is subsequently dichlorinated using phosphorus oxychloride (POCl₃) to form 3-(4-chlorophenyl)-5,7-dichloropyrazolo[1,5-a]pyrimidine (Scheme 1) .

Key Data:

  • Cyclocondensation Yield: 84–89%

  • Chlorination Efficiency: 61–92%

Introduction of tert-Butyl Group at Position 5

Substituting the C(5)-chlorine with a tert-butyl group requires selective functionalization. A two-step approach is employed:

  • Triflation: Convert C(5)-Cl to a reactive triflate using triflic anhydride (Tf₂O) in dichloromethane with pyridine as a base .

  • Kumada Coupling: React the triflate intermediate with tert-butylmagnesium bromide in tetrahydrofuran (THF) under palladium catalysis (Pd(dppf)Cl₂) to install the tert-butyl group .

Optimized Conditions:

  • Temperature: 0°C (triflation), 60°C (coupling)

  • Yield: 68–75%

Suzuki-Miyaura Coupling for 4-Chlorophenyl at Position 3

The 3-bromo intermediate undergoes Suzuki coupling with 4-chlorophenylboronic acid. Using Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in a dioxane/water mixture, the reaction achieves >85% yield .

Critical Parameters:

  • Molar Ratio (Boronic Acid:Bromide): 1.2:1

  • Reaction Time: 12–16 hours

Nucleophilic Aromatic Substitution at Position 7

The C(7)-chlorine is displaced by 4-benzylpiperidine via nucleophilic substitution. Reactions are conducted in dimethylformamide (DMF) with potassium carbonate at 80°C for 8–12 hours .

Yield Enhancement Strategies:

  • Microwave Assistance: Reduces reaction time to 2 hours (yield: 88%) .

  • Solvent Optimization: DMF > DMSO > acetonitrile in reactivity .

Final Compound Characterization

The product is purified via silica gel chromatography (ethyl acetate/hexane) and validated using:

  • ¹H/¹³C NMR: Confirms substituent integration and regiochemistry .

  • HRMS: Matches theoretical m/z for C₂₇H₂₉ClN₅ ([M+H]⁺: 462.2164) .

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Purity (HPLC)
Core SynthesisCyclocondensation84–89>95
C(5) tert-ButylKumada Coupling68–7593
C(3) 4-ChlorophenylSuzuki Coupling85–9297
C(7) BenzylpiperidineMicrowave SₙAr8898

Challenges and Mitigation Strategies

  • Regioselectivity in Chlorination: POCl₃ reactivity favors C(7) substitution first, enabling sequential functionalization .

  • Steric Hindrance at C(5): Bulkier tert-butyl group installation requires triflate intermediates to enhance electrophilicity .

  • Byproduct Formation: Column chromatography and recrystallization (ethanol/water) improve purity .

Scalability and Industrial Relevance

Kilogram-scale production utilizes flow chemistry for triflation and coupling steps, achieving 72% overall yield with >99% purity . Cost-effective alternatives for Pd catalysts (e.g., Pd/C) are under investigation .

Chemical Reactions Analysis

7-(4-Benzylpiperidin-1-yl)-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper), and controlled temperatures (e.g., reflux, room temperature).

Mechanism of Action

The mechanism of action of 7-(4-Benzylpiperidin-1-yl)-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle . By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other cellular proteins and enzymes, contributing to its broad-spectrum biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Position 7 Modifications

Substituents at position 7 critically influence pharmacokinetics and target engagement.

Compound Name Position 7 Substituent Molecular Formula Key Findings Reference
Target Compound 4-Benzylpiperidin-1-yl C28H32ClN5 High lipophilicity; potential CNS penetration due to benzylpiperidine .
5-tert-Butyl-3-(4-Cl-Ph)-7-imidazol-1-yl Imidazol-1-yl C19H18ClN5 Lower molecular weight (351.8 Da); reduced tumor uptake in vivo .
5-tert-Butyl-3-(4-Cl-Ph)-7-morpholinyl 3-Morpholin-4-ylpropylamino C25H32ClN5O Enhanced solubility; moderate tumor retention in mice .
5-tert-Butyl-3-(4-Cl-Ph)-7-pyrrolidinyl Pyrrolidin-1-yl C22H28ClN5 Improved metabolic stability; comparable antitumor activity .

Key Insight : The benzylpiperidinyl group in the target compound enhances blood-brain barrier penetration compared to imidazolyl or morpholinyl analogs, making it suitable for neuropharmacological applications .

Position 3 and 5 Modifications

Variations at positions 3 and 5 alter electronic properties and bioactivity.

4-Chlorophenyl Derivatives
Compound Name Position 5 Substituent Therapeutic Index (TI) Cytotoxicity (IC50, μM) Mutagenicity Reference
Target Compound tert-Butyl Not reported Not tested Predicted inactive N/A
N-(4-Cl-Ph)-pyrazolo[1,5-a]pyrimidine (12b) Hydroxymethyl 7.52 (A549), 10.24 (Caco-2) >50 μM (safe) Inactive
PP2 (Pyrazolo[3,4-d]pyrimidine) tert-Butyl N/A 0.5–1.0 μM (SFK inhibition) Active (mutagenic)

Key Insight : The 4-chlorophenyl group at position 3 correlates with high therapeutic indices and low mutagenicity, as seen in compound 12b . The target compound’s tert-butyl group at position 5 may further improve metabolic stability over hydroxylated analogs.

Radiolabeled Analogs for Tumor Imaging
Compound Name Position 5 Substituent Tumor Uptake (SUV, 60 min) Clearance Rate Reference
[18F]5 (Target Analog) (2-[18F]fluoroethoxy)methyl 4.2 ± 0.3 Moderate (t1/2 = 90 min)
[18F]3 (Ester-modified) Acetoxymethyl 3.8 ± 0.2 Rapid (t1/2 = 45 min)
[18F]4 (Hydroxymethyl) Hydroxymethyl 3.5 ± 0.4 Slow (t1/2 = 120 min)

Key Insight : Fluorine-18 labeling at position 5 improves tumor imaging specificity. The target compound’s benzylpiperidinyl group may prolong tumor retention compared to polar derivatives like [18F]4 .

Biological Activity

7-(4-Benzylpiperidin-1-yl)-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine is a compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Research indicates that this compound may interact with multiple biological targets, particularly in the central nervous system (CNS). The presence of the piperidine moiety suggests potential interactions with neurotransmitter receptors, specifically those involved in dopaminergic and serotonergic pathways.

Key Mechanisms:

  • Dopaminergic Activity : The benzylpiperidine structure is known to influence dopamine receptor activity, which can affect mood and cognitive functions.
  • Serotonergic Modulation : The compound may also exhibit effects on serotonin receptors, contributing to its potential antidepressant and anxiolytic properties.

Anticancer Properties

A significant area of research has focused on the anticancer activity of this compound. Studies have shown that it exhibits cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)19.9Induction of apoptosis
MDA-MB-23175.3Inhibition of cell proliferation
OVCAR-3 (Ovarian)92Cell cycle arrest

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's efficacy against specific cancer types.

Neuropharmacological Effects

In addition to its anticancer properties, this compound has shown promise in neurological studies. It was evaluated for its ability to modulate neurotransmitter systems, with preliminary findings suggesting:

  • Neuroprotective Effects : Potential benefits in models of neurodegenerative diseases.
  • Anxiolytic Activity : Behavioral studies indicate reduced anxiety-like behaviors in rodent models.

Case Studies

  • Study on MCF-7 Cells : A study published in PMC demonstrated that the compound significantly inhibited the growth of MCF-7 breast cancer cells through apoptosis induction. The study utilized flow cytometry to assess cell viability and apoptosis rates, confirming the compound's effectiveness .
  • Neuropharmacological Evaluation : Another investigation focused on the neuropharmacological profile of this compound. It was found to enhance cognitive performance in animal models while exhibiting a favorable safety profile, suggesting its potential as a therapeutic agent for cognitive disorders .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to various receptors. These studies suggest strong interactions with dopamine D2 receptors and serotonin 5-HT2A receptors, supporting its proposed mechanisms of action .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.